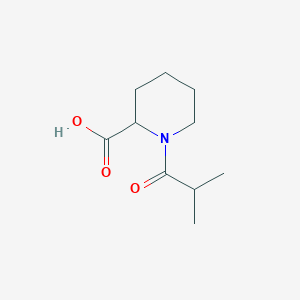
Ácido 1-(2-metilpropanoyl)piperidina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methylpropanoyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1103336-91-9 . It has a molecular weight of 199.25 and its IUPAC name is 1-isobutyryl-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(2-Methylpropanoyl)piperidine-2-carboxylic acid” is 1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The predicted melting point is 114.54° C , and the predicted boiling point is approximately 381.8° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.50 .Aplicaciones Científicas De Investigación
- Ácido 1-(2-metilpropanoyl)piperidina-2-carboxílico sirve como un valioso bloque de construcción en la síntesis de diversos compuestos farmacéuticos. Los investigadores lo utilizan para crear derivados con posibles aplicaciones terapéuticas. Su anillo de piperidina y la funcionalidad del ácido carboxílico lo hacen versátil para el diseño de fármacos .
- El grupo ácido carboxílico de este compuesto permite la formación de enlaces peptídicos. Los científicos lo utilizan como agente de acoplamiento en la síntesis de péptidos en fase sólida (SPPS) para crear péptidos y proteínas. Facilita la unión de aminoácidos durante la elongación de la cadena .
- Los investigadores exploran el uso de este compuesto en el diseño de nuevos agroquímicos y plaguicidas. Sus características estructurales pueden modificarse para mejorar las propiedades herbicidas, fungicidas o insecticidas .
- Los derivados de piperidina a menudo exhiben interesantes actividades farmacológicas. Los científicos investigan el potencial de este compuesto como ligando para receptores específicos en el sistema nervioso central. Podría jugar un papel en el descubrimiento de fármacos para trastornos neurológicos .
- El anillo de piperidina proporciona un andamiaje para crear diversas moléculas. Los investigadores lo utilizan como material de partida para la síntesis de productos naturales, compuestos bioactivos y sondas químicas. Su reactividad permite la funcionalización en varias posiciones .
- El centro quiral de este compuesto lo hace útil para resolver mezclas racémicas. Puede reaccionar selectivamente con enantiómeros, lo que lleva a la separación de compuestos ópticamente activos. Los investigadores lo emplean en procesos de síntesis asimétrica y resolución quiral .
Química Medicinal y Desarrollo de Medicamentos
Síntesis de Péptidos
Agroquímicos y Plaguicidas
Neurociencia y Neurofarmacología
Síntesis Orgánica y Biología Química
Agente de Resolución Quiral
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
1-(2-methylpropanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWLGCCLNOSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
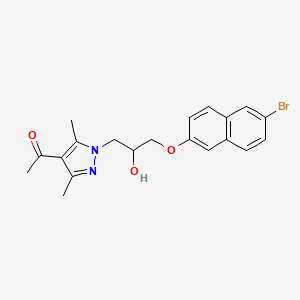
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)
amine](/img/structure/B2593764.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2593766.png)
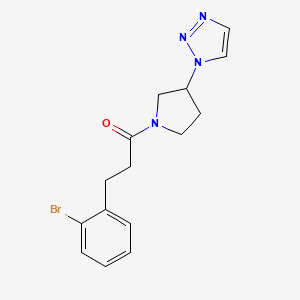
![4-ethyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2593768.png)
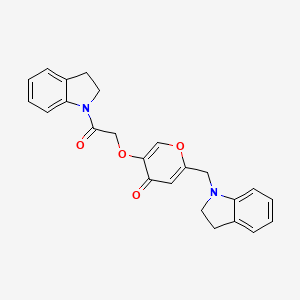
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)

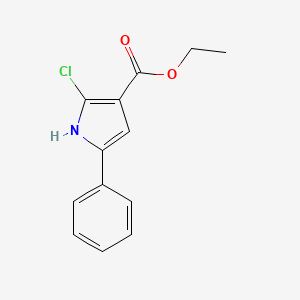
![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)
